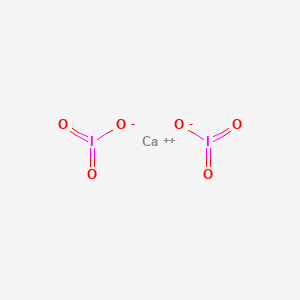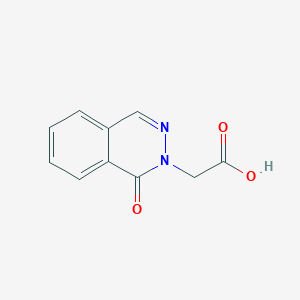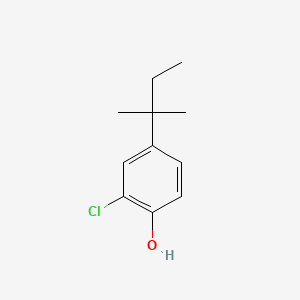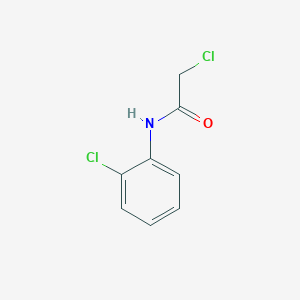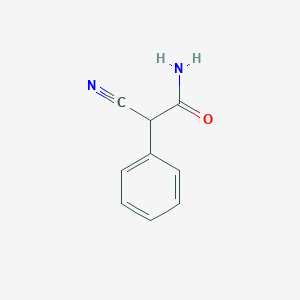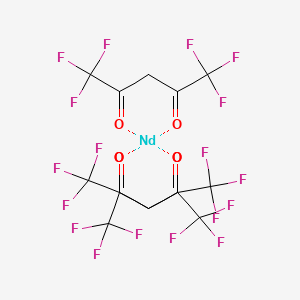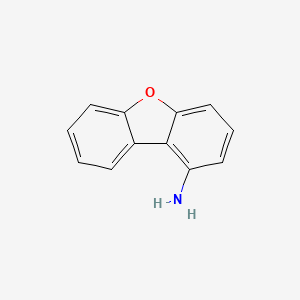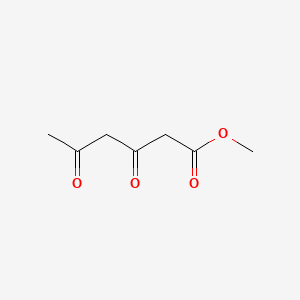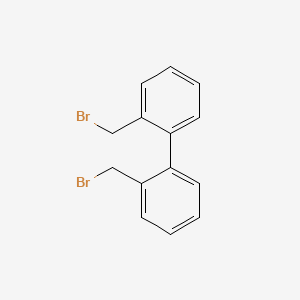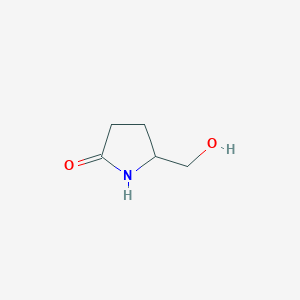
5-(ヒドロキシメチル)ピロリジン-2-オン
概要
説明
5-(Hydroxymethyl)pyrrolidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxymethyl group at the 5-position of the pyrrolidinone ring.
科学的研究の応用
5-(Hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Another method involves the oxidation of pyrrolidine derivatives. This approach typically requires specific oxidants and additives to achieve the desired product with high selectivity .
Industrial Production Methods
Industrial production of 5-(Hydroxymethyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted pyrrolidinone derivatives.
作用機序
The mechanism of action of 5-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing different biochemical processes. For example, it may interact with enzymes or receptors involved in neurological functions, thereby exerting its effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A parent compound with similar structural features but lacking the hydroxymethyl group.
Pyrrolidine-2,5-dione: Another derivative with different functional groups at the 2 and 5 positions.
Prolinol: A related compound with a hydroxyl group at the 2-position.
Uniqueness
5-(Hydroxymethyl)pyrrolidin-2-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds .
特性
IUPAC Name |
5-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJEFOCIRXQKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339752 | |
| Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62400-75-3 | |
| Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described in the research for 5-(Hydroxymethyl)pyrrolidin-2-ones?
A1: The research by Freifeld et al. [] presents a novel method for synthesizing 5-(Hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols. This method utilizes the reaction of amide or thioamide dianions with epibromohydrin, leading to a regioselective formation of the desired product. Importantly, this reaction proceeds with high diastereoselectivity when using sterically hindered amide dianions, as demonstrated with N-(2-tert-butylphenyl)acetamide []. This methodology offers a valuable tool for synthesizing various substituted pyroglutaminols, which are important building blocks in organic synthesis and medicinal chemistry.
Q2: Why is the chirality of 5-(Hydroxymethyl)pyrrolidin-2-one important?
A2: Chirality is crucial in drug design and biological activity because different enantiomers of a molecule can interact differently with chiral biological targets. The research by (Author not provided) [] highlights the synthesis of various chiral pyrrolidinones, emphasizing the importance of retaining the (R) configuration of the pyrrolidinone ring. This specific configuration is found in many biologically active compounds, including pharmaceuticals like doxapram and piracetam. Controlling the stereochemistry during synthesis is vital for obtaining compounds with desired biological properties and minimizing potential side effects.
Q3: Can you elaborate on the potential applications of 5-(Hydroxymethyl)pyrrolidin-2-ones in medicinal chemistry?
A3: 5-(Hydroxymethyl)pyrrolidin-2-ones hold significant promise in medicinal chemistry. Their value stems from the pyrrolidinone core, a privileged scaffold found in numerous drugs and bioactive molecules. For instance, the research highlights the incorporation of an imidazole moiety into the pyrrolidinone framework []. This modification, combined with the existing 5-(Hydroxymethyl) group, opens possibilities for exploring a wider range of biological activities, such as anti-inflammatory and antihypertensive properties []. Further research exploring diverse substituents and their impact on biological activity could lead to the development of novel therapeutics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


